N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the reaction of 2-amino-1-propargylpyridinium with suitable reagents to form the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the but-2-ynamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyridine derivatives: Used in pharmaceuticals for their broad spectrum of biological activities, including antitumor and antiviral properties.
Uniqueness
N-({7-methylimidazo[1,2-a]pyrimidin-2-yl}methyl)but-2-ynamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-3-4-11(17)13-7-10-8-16-6-5-9(2)14-12(16)15-10/h5-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZBVDEWPAHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN2C=CC(=NC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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